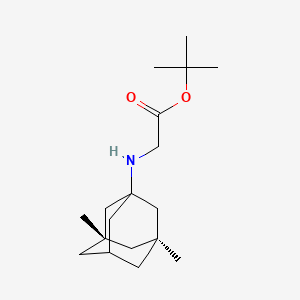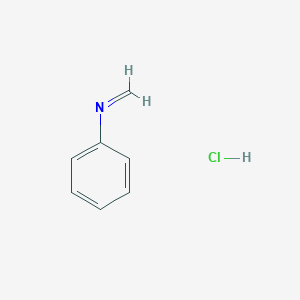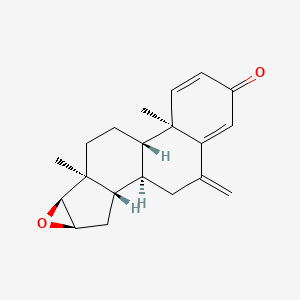![molecular formula C45H81N2NaO9PS2 B13846295 (1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyridinyldithio group, a phosphadec-1-yl moiety, and a hexadecanoic acid ester, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt involves multiple steps, including the formation of the pyridinyldithio group, the esterification of hexadecanoic acid, and the incorporation of the phosphadec-1-yl moiety. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The pyridinyldithio group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt: has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, leading to diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C45H81N2NaO9PS2 |
|---|---|
Peso molecular |
912.2 g/mol |
InChI |
InChI=1S/C45H81N2O9PS2.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-44(49)53-39-41(56-45(50)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-55-57(51,52)54-37-36-46-42(48)34-38-58-59-43-31-29-30-35-47-43;/h29-31,35,41H,3-28,32-34,36-40H2,1-2H3,(H,46,48)(H,51,52);/t41-;/m1./s1 |
Clave InChI |
YQLQORHGUVYRFM-QUEDAWNRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCSSC1=CC=CC=N1)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




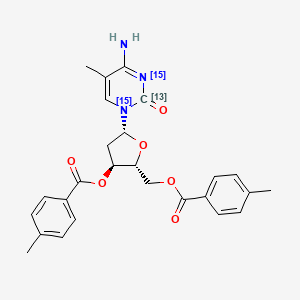
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-8-fluoro-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13846225.png)



![[2-(4-Methoxyphenyl)pyrimidin-4-yl]methanol](/img/structure/B13846245.png)
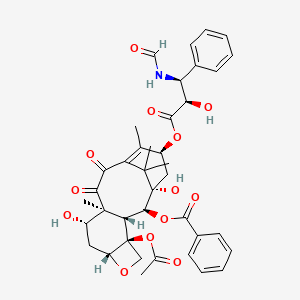

![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)
